Chloroquine sulfate is the sulfate salt of chloroquine, a 4-aminoquinoline compound []. It is widely used in scientific research due to its antimalarial and anti-inflammatory properties []. It acts by inhibiting heme polymerase, a parasitic enzyme that converts toxic heme into non-toxic hemozoin []. This leads to an accumulation of toxic heme within the parasite, ultimately killing it []. Chloroquine sulfate is also known to interfere with nucleic acid biosynthesis [].
Chloroquine sulfate is derived from the compound chloroquine, which is synthesized from 4-aminoquinoline. It belongs to the class of medications known as antimalarials and is classified under the broader category of 4-aminoquinolines. Chloroquine sulfate is commonly used to prevent and treat malaria caused by Plasmodium species, particularly Plasmodium falciparum. Additionally, it has been investigated for other applications, including autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
The synthesis of chloroquine sulfate involves several steps that can vary based on the desired purity and yield. One established method involves the following key steps:
Chloroquine sulfate has a complex molecular structure characterized by its quinoline ring system. The molecular formula is C18H22ClN3O·H2SO4, indicating the presence of chlorine and a sulfate group in addition to the quinoline structure.
The three-dimensional arrangement of atoms in chloroquine sulfate allows it to interact effectively with biological targets, particularly in parasitic infections.
Chloroquine sulfate undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which chloroquine exerts its antimalarial effects involves several key processes:
Chloroquine sulfate possesses distinct physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical products.
Chloroquine sulfate has several significant applications:
Chloroquine sulfate, chemically designated as Nʹ-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine sulfate, is a quinoline derivative antimalarial compound. Its molecular formula is C₁₈H₂₆ClN₃·H₂SO₄, with a molecular weight of 417.95 g/mol and a CAS registry number of 132-73-0 [2] [5] [6]. The compound exists as a white or slightly yellow crystalline powder, typically supplied as a monohydrate for pharmaceutical standardization [6].
Structurally, chloroquine sulfate comprises a 7-chloro-4-quinolinyl core linked to a diethylaminopentyl side chain, protonated and associated with a sulfate counterion. The quinoline ring system provides aromatic character and UV absorbance characteristics, while the tertiary amine group in the side chain confers basicity (pKa ~10.3), influencing solubility and ionization behavior [2] [5]. The sulfate salt form enhances aqueous solubility (0.0175 mg/mL for free base) and stability compared to the free base [5]. Key molecular properties include:
Table 1: Molecular Properties of Chloroquine Sulfate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₂₆ClN₃·H₂SO₄ | [2] [5] |
Molecular Weight | 417.95 g/mol | [2] [6] |
CAS Registry Number | 132-73-0 | [2] [5] |
IUPAC Name | 7-chloro-N-[5-(diethylamino)pentan-2-yl]quinolin-4-amine; sulfuric acid | [2] |
Solubility (Water) | 0.0175 mg/mL (free base equivalent) | ALOGPS [2] |
logP (Partition Coefficient) | 5.28 | ALOGPS [2] |
pKa (Strongest Basic) | 10.32 | Chemaxon [2] |
X-ray crystallographic studies confirm the protonation of the quinoline nitrogen and tertiary amine group under physiological conditions, with the sulfate anion facilitating crystal lattice formation. The compound's spectroscopic signatures include characteristic UV-Vis absorption maxima at 220 nm and 330 nm, and distinctive IR bands at 1590 cm⁻¹ (C=N stretch), 1100 cm⁻¹ (S=O stretch), and 800 cm⁻¹ (C-Cl bend) [2] [5].
Industrial synthesis of chloroquine sulfate proceeds via condensation of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane (the "hydroxychloroquine side chain"), followed by sulfonation. Modern manufacturing methodologies prioritize catalyst selection and solvent systems to maximize yield while minimizing genotoxic impurities:
Catalytic Condensation:The key synthetic step involves nucleophilic aromatic substitution where the primary amine of 1-diethylamino-4-aminopentane attacks the C4 position of 4,7-dichloroquinoline. Contemporary processes employ heterogeneous catalysts (e.g., metal-doped zeolites) under inert atmosphere at 120–130°C for 13–24 hours, achieving crude yields ≥85% [3]. This method eliminates historical phenol catalysts, which posed environmental and safety hazards due to phenolic wastewater and handling difficulties [3].
Solvent Optimization:Post-condensation processing utilizes mixed solvent systems (e.g., water-methyl isobutyl ketone) for extraction. The free base is dissolved in alcoholic solvents (ethanol/methanol) and sulfonated under controlled conditions using dilute sulfuric acid instead of concentrated sulfuric acid ("vitriol oil"). This prevents formation of alkyl sulfate genotoxic impurities like ethyl sulfate or methyl sulfate [3].
Purification Techniques:Crude chloroquine base undergoes activated carbon treatment in mixed alcohol-water systems to adsorb impurities. Crystallization is induced by cooling to 0–5°C, yielding pharmaceutical-grade material with HPLC purity ≥99.6% and single impurities <0.1%. The total process yield exceeds 80%, addressing limitations of earlier routes that required toxic chlorinated solvents (chloroform, dichloroethane) or high-pressure reactions [3].
Table 2: Evolution of Chloroquine Sulfate Synthesis Methodologies
Method Era | Catalyst/Solvent | Yield | Key Limitations |
---|---|---|---|
Historical (1950s) | Phenol/Chlorinated hydrocarbons | ~60% | Phenolic wastewater; genotoxic solvents |
Intermediate (2000s) | Solvent-free/High pressure | ~80% | Safety hazards; residual solvents |
Modern (Patented) | Heterogeneous catalysts/Alcohol-water systems | ≥85% | Requires precise crystallization control |
Chloroquine sulfate degrades primarily through oxidation, photolysis, and alkaline hydrolysis, with degradation kinetics and products dependent on environmental conditions. Comprehensive stability studies using HPLC-UV and LC-MS reveal complex degradation behavior:
Oxidative Degradation:Exposure to peroxides (e.g., H₂O₂) generates N-oxide chloroquine as the primary oxidation product, observed in both active pharmaceutical ingredients (APIs) and formulated tablets [4]. Forced degradation with 3% H₂O₂ under reflux yields up to 50% degradation within 24 hours. Advanced oxidation processes like electro-Fenton systems induce near-complete mineralization (92% TOC removal) via hydroxyl radical (•OH) attack. This proceeds through:
Photolytic Degradation:UV light (240–600 nm) induces extensive degradation (>15 products), with kinetics influenced by pH and solvent polarity. The primary photodegradant involves C-Cl bond homolysis yielding a quinolinyl radical, which undergoes dimerization or reacts with solvents. Photodegradation follows pseudo-first-order kinetics with a half-life of 4–8 hours under tropical sunlight conditions [4].
Alkaline Hydrolysis:Degrades significantly (50%) in 0.1M NaOH at 80°C via nucleophilic attack on the quinoline ring, forming hydroxylated analogs. Neutral and acidic conditions show higher stability (<10% degradation under comparable conditions) [4].
Table 3: Major Degradation Pathways and Products of Chloroquine Sulfate
Stress Condition | Primary Degradants | Detection Method | Degradation Kinetics |
---|---|---|---|
Oxidation (H₂O₂) | N-oxide chloroquine | HPLC-UV/LC-MS | Second-order; solvent-dependent |
Advanced Oxidation (Electro-Fenton) | 7-chloro-4-quinolinamine, oxalic acid, NH₄⁺ | Ion chromatography | Pseudo-first-order; [k = 0.12 min⁻¹] |
Photolysis (UV-Vis) | Quinolinyl dimers, dechlorinated derivatives | LC-MS/MS | Pseudo-first-order; pH-dependent |
Alkaline Hydrolysis | 7-hydroxy-4-aminoquinoline derivatives | NMR/HPLC | First-order; [k = 2.3×10⁻³ min⁻¹] |
Stabilization strategies include:
Degradation kinetics follow Arrhenius behavior, with activation energy (Eₐ) of 85 kJ/mol for oxidative pathways and 45 kJ/mol for hydrolytic degradation. These parameters enable shelf-life predictions under diverse climatic conditions, particularly crucial for malaria-endemic regions with high temperatures and humidity [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7